molecular formula C18H17N3OS B11972519 (2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(4-methylbenzyl)-1,3-thiazolidin-4-one

(2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(4-methylbenzyl)-1,3-thiazolidin-4-one

Cat. No.: B11972519
M. Wt: 323.4 g/mol
InChI Key: MXHCWDATULSUQL-XDHOZWIPSA-N
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Description

(2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(4-methylbenzyl)-1,3-thiazolidin-4-one: is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(4-methylbenzyl)-1,3-thiazolidin-4-one typically involves the condensation of benzylidenehydrazine with a thiazolidinone derivative. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.

    Step 1: Preparation of benzylidenehydrazine by reacting benzaldehyde with hydrazine hydrate.

    Step 2: Condensation of benzylidenehydrazine with 4-methylbenzyl thiazolidinone in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid.

    Step 3: Purification of the product through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(4-methylbenzyl)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and various substituted thiazolidinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(4-methylbenzyl)-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its anticancer and anti-inflammatory activities. It has shown promise in preclinical studies as a potential therapeutic agent.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various functionalized compounds.

Mechanism of Action

The mechanism of action of (2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(4-methylbenzyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis. For example, it may inhibit the activity of certain kinases or transcription factors, leading to reduced inflammation or cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(4-chlorobenzyl)-1,3-thiazolidin-4-one
  • (2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(4-nitrobenzyl)-1,3-thiazolidin-4-one
  • (2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(4-methoxybenzyl)-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(4-methylbenzyl)-1,3-thiazolidin-4-one lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 4-methylbenzyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H17N3OS

Molecular Weight

323.4 g/mol

IUPAC Name

(2E)-2-[(E)-benzylidenehydrazinylidene]-5-[(4-methylphenyl)methyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H17N3OS/c1-13-7-9-14(10-8-13)11-16-17(22)20-18(23-16)21-19-12-15-5-3-2-4-6-15/h2-10,12,16H,11H2,1H3,(H,20,21,22)/b19-12+

InChI Key

MXHCWDATULSUQL-XDHOZWIPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CC2C(=O)N/C(=N\N=C\C3=CC=CC=C3)/S2

Canonical SMILES

CC1=CC=C(C=C1)CC2C(=O)NC(=NN=CC3=CC=CC=C3)S2

Origin of Product

United States

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